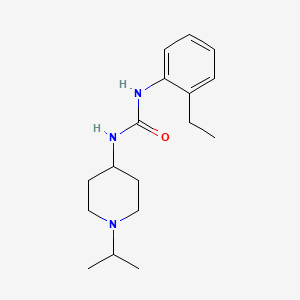
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, commonly known as EIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of EIPU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the central nervous system. EIPU has been shown to modulate the activity of the opioid receptors, which are involved in the regulation of pain, mood, and addiction. EIPU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EIPU has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. EIPU has also been shown to modulate the activity of neurotransmitters, which are involved in the regulation of pain, mood, and addiction. EIPU has been shown to be well-tolerated and does not cause any significant adverse effects.
実験室実験の利点と制限
EIPU has several advantages for lab experiments. It is a highly selective compound that exhibits significant pharmacological effects at low doses. EIPU is also stable and can be easily synthesized in large quantities. However, EIPU has some limitations for lab experiments. It is a highly potent compound that requires expertise in handling and administration. EIPU also requires specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the research on EIPU. One potential application of EIPU is in the treatment of chronic pain, which remains a significant clinical challenge. EIPU has also been studied for its potential use in the treatment of addiction and depression. Further research is needed to elucidate the exact mechanism of action of EIPU and to identify its potential therapeutic targets. EIPU may also have applications in the development of novel painkillers and anti-inflammatory drugs.
Conclusion:
In conclusion, EIPU is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU has been extensively studied for its pharmacological properties and has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has several advantages for lab experiments, including its high selectivity and stability. However, EIPU also has some limitations, including its high potency and specialized handling requirements. Further research is needed to fully understand the potential of EIPU as a therapeutic agent.
合成法
The synthesis of EIPU is a multi-step process that involves the reaction of 2-ethylphenyl isocyanate with 1-isopropyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then treated with urea to obtain EIPU. The synthesis of EIPU is a complex process that requires expertise in organic chemistry.
科学的研究の応用
EIPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been studied for its potential use in the treatment of addiction and depression.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-14-7-5-6-8-16(14)19-17(21)18-15-9-11-20(12-10-15)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSAEMEXPUHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)

![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)